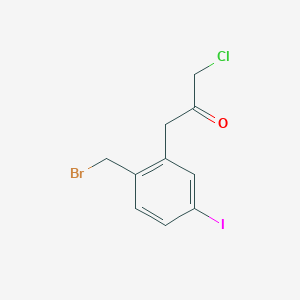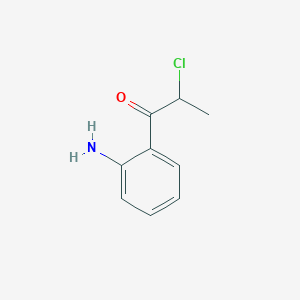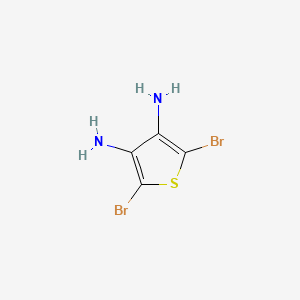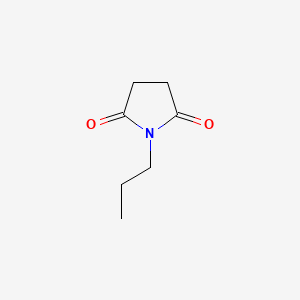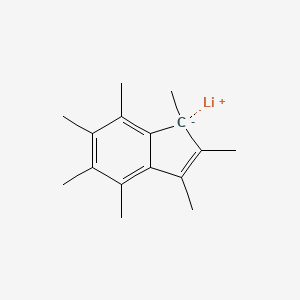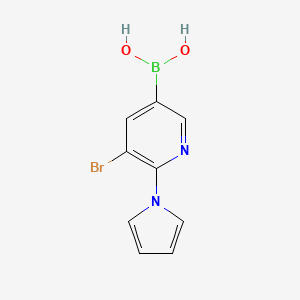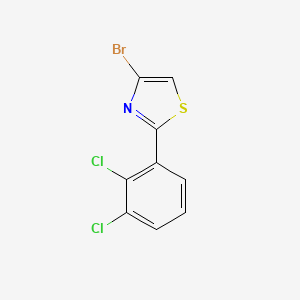![molecular formula C30H27F4N3O5 B14075924 2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
The synthesis of 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide stands out due to its unique structure and functional groups. Similar compounds include:
Properties
Molecular Formula |
C30H27F4N3O5 |
|---|---|
Molecular Weight |
585.5 g/mol |
InChI |
InChI=1S/C30H27F4N3O5/c1-16-25(17(2)42-35-16)20-6-9-22-23(12-20)28(10-11-28)15-29(22)26(39)37(27(40)41-29)14-24(38)36(18(3)30(32,33)34)13-19-4-7-21(31)8-5-19/h4-9,12,18H,10-11,13-15H2,1-3H3/t18-,29?/m0/s1 |
InChI Key |
FHWDIBJSXKBWIH-STFFIMJZSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)[C@@H](C)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C4(CC35CC5)C(=O)N(C(=O)O4)CC(=O)N(CC6=CC=C(C=C6)F)C(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
